2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-4,13H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBMTFQWORFEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5H-pyrido[4,3-b]indole core structure analysis
The -Carboline Core: Synthetic Architectures and Therapeutic Horizons
Subject: 5H-pyrido[4,3-b]indole (CAS: 244-69-9) Classification: Tricyclic Nitrogen Heterocycle / Indole Isostere
Executive Summary: The "Neglected" Isomer
In the pantheon of privileged medicinal scaffolds, the
This guide analyzes the
Structural & Electronic Determinants
The 5H-pyrido[4,3-b]indole core consists of an indole ring fused to a pyridine ring across the [4,3-b] bond.
Numbering and Tautomerism
Correct IUPAC numbering is critical for SAR discussion.
-
Position 2 (N): The pyridine nitrogen. In tetrahydro- derivatives (e.g., Latrepirdine), this is the basic center (
), crucial for solubility and cation-pi interactions. -
Position 5 (N): The indole nitrogen (pyrrolic).[1] It is relatively acidic (
) and serves as a hydrogen bond donor. -
Positions 6-9: The benzenoid ring, available for lipophilic substitutions to tune metabolic stability.
The Aromaticity vs. Hydro-form Trade-off
-
Fully Aromatic (5H-pyrido[4,3-b]indole): Planar, highly conjugated. These derivatives primarily act as DNA intercalators due to
-stacking capabilities. -
Tetrahydro- (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole): The "kinked" or partially saturated structure. This is the scaffold of Latrepirdine (Dimebon) . It possesses greater conformational flexibility, allowing it to fit into GPCR binding pockets (e.g., 5-HT6, H1).
Synthetic Architectures
The construction of the
Method A: The Fischer Indole Strategy (Scale-Up Preferred)
This is the industry standard for generating tetrahydro-
-
Precursors: 4-Piperidone hydrochloride (or N-protected variants) + Phenylhydrazine.
-
Mechanism: Acid-catalyzed condensation to form a hydrazone, followed by a [3,3]-sigmatropic rearrangement, ammonia elimination, and cyclization.
-
Expert Insight: The choice of acid is pivotal. For electron-poor hydrazines, use polyphosphoric acid (PPA). For electron-rich, ethanolic HCl suffices.
Method B: Intramolecular Pd-Catalyzed Amination (High Precision)
Used when specific substitution patterns on the benzene ring are required that are difficult to access via Fischer synthesis (which often yields regioisomeric mixtures with meta-substituted hydrazines).
-
Precursors: 4-(2-halophenyl)pyridin-3-amine derivatives.
-
Catalyst: Pd(OAc)2 / BINAP or Xantphos.
Visualization: Retrosynthetic Logic
The following diagram maps the decision tree for synthesizing this core.
Caption: Retrosynthetic workflow distinguishing between the Fischer route (yielding tetrahydro- intermediates) and metal-catalyzed routes (yielding aromatic cores).
Pharmacological Profiles & SAR
The biological utility of the
Neurodegeneration: The Latrepirdine Paradigm
Latrepirdine (Dimebon) represents the most advanced application of this scaffold.
-
Mechanism: It is a "dirty drug" in the positive sense, acting as a Multi-Target Directed Ligand (MTDL).
-
Mitochondrial Protection: Inhibits the mitochondrial permeability transition pore (mPTP), preventing apoptosis in neurons.
-
Receptor Modulation: Antagonist at H1 histamine receptors and 5-HT6 serotonin receptors.
-
-
SAR Insight: The N-2 methyl and the ethyl-linked pyridine moiety are critical for its specific binding profile. Removal of the N-2 substituent drastically reduces H1 affinity.
Oncology: DNA Intercalation & Topoisomerase II
Fully aromatic
-
Intercalation: The planar tricyclic system slides between DNA base pairs.
-
SAR Insight: Substituents at C-1 (adjacent to the pyridine nitrogen) and N-5 (indole nitrogen) control the binding angle and residence time. Bulky groups at N-5 often abolish intercalation due to steric clash with the DNA backbone, whereas C-1 aminoalkyl chains can enhance binding via electrostatic interaction with the phosphate backbone.
Summary of Activity (Quantitative)
| Derivative Class | Target | Key Substituent | Typical Activity ( |
| Tetrahydro- (Latrepirdine) | 5-HT6 Receptor | N2-Methyl, C8-Methyl | |
| Tetrahydro- (Latrepirdine) | H1 Histamine | N2-Methyl | |
| Fully Aromatic | DNA (Intercalation) | C1-Aminopropyl | |
| 9-Aryl-5H-pyrido... | Tubulin Polymerization | C9-Trimethoxyphenyl |
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
Rationale: This protocol utilizes the Fischer Indole synthesis, the most robust entry point for researchers.
Reagents:
-
4-Piperidone monohydrate hydrochloride (15.3 g, 100 mmol)
-
Phenylhydrazine hydrochloride (14.5 g, 100 mmol)
-
Ethanol (absolute, 150 mL)
-
Hydrochloric acid (conc., 15 mL)
Step-by-Step Workflow:
-
Hydrazone Formation: Dissolve piperidone and phenylhydrazine in Ethanol (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add conc. HCl (15 mL) dropwise. Observation Check: The solution should darken, and a slight exotherm may occur.
-
Cyclization: Reflux the mixture for 3 hours. Validation: Monitor via TLC (System: DCM/MeOH 9:1). The starting hydrazine spot should disappear.
-
Workup: Cool to room temperature. A precipitate (the hydrochloride salt of the product) often forms.
-
Isolation: Filter the solid. Wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted hydrazine (red/brown impurities).
-
Free Base Generation: Suspend the solid in water (100 mL) and basify with 10% NaOH until pH > 10. Extract with DCM (3 x 50 mL).
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo. -
Yield: Expect ~70-80% of an off-white solid.
Protocol B: DNA Intercalation Assay (Ethidium Bromide Displacement)
Rationale: To validate the aromatic core's ability to bind DNA.
Reagents:
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)[2]
-
Test Compound (Aromatic
-carboline) -
Tris-HCl buffer (pH 7.4)
Workflow:
-
Baseline: Prepare a solution of ctDNA (
) and EtBr ( ) in buffer. Measure Fluorescence ( ) at . -
Titration: Add the test compound in increments (0 to
). -
Measurement: Measure fluorescence (
) after each addition. -
Calculation: Plot
vs. [Compound]. A linear positive slope indicates intercalation (quenching of the EtBr-DNA complex).
Advanced Visualization: Latrepirdine Mechanism
This diagram illustrates the multi-modal action of the most famous
Caption: Mechanism of Action for Latrepirdine, highlighting the dual nuclear/mitochondrial and receptor-based pathways.
Future Outlook: PROTACs and Molecular Glues
The
-
Opportunity: The N-2 position of the tetrahydro-
-carboline is a highly solvent-exposed vector. -
Strategy: Attaching E3 ligase linkers (e.g., cereblon ligands) to the N-2 position could convert specific kinase-inhibiting
-carbolines into PROTACs, offering a new life for "failed" clinical candidates by altering their mode of action from inhibition to degradation.
References
-
Review of Gamma-Carbolines
-
Latrepirdine Mechanism (Mitochondria)
-
Anticancer Activity (Tubulin)
-
DNA Intercalation Studies
- Title: Intercalation of Six -Carboline Derivatives into DNA (Comparative context for carboline intercal
- Source: Journal of Biochemistry.
-
Link:[Link]
-
Synthetic Methods (Fischer Indole)
- Title: The Fischer Indole Synthesis.
- Source: Organic Reactions (Wiley).
-
Link:[Link]
Sources
- 1. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Latrepirdine - Wikipedia [en.wikipedia.org]
- 5. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Fischer indole synthesis of 2,3,4,5-tetrahydro-gamma-carbolines
Application Note: Precision Synthesis of 2,3,4,5-Tetrahydro- -Carbolines via Fischer Indolization
Executive Summary
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-
This guide details the Fischer Indole Synthesis route to this scaffold. Unlike the Pictet-Spengler reaction used for
Mechanistic Principles & Pathway
The success of the synthesis hinges on the formation of the arylhydrazone followed by a [3,3]-sigmatropic rearrangement. In the context of
The Chemical Pathway
-
Hydrazone Formation: Condensation of arylhydrazine with 4-piperidone.
-
Ene-Hydrazine Tautomerization: Acid-catalyzed shift to the ene-hydrazine.
-
[3,3]-Sigmatropic Rearrangement: The rate-determining step breaking the N-N bond.
-
Cyclization & Aromatization: Elimination of ammonia to form the indole core.
Mechanistic Visualization
The following diagram outlines the critical intermediates. Note that for 4-piperidone, the symmetry of the ketone simplifies the "direction of cyclization" issue often found in unsymmetrical ketones.
Figure 1: Mechanistic flow of the Fischer Indole Synthesis applied to 4-piperidone substrates.
Critical Process Parameters (CPP)
To ensure reproducibility and high yields, the following parameters must be controlled.
The Nitrogen Protecting Group
The basic nitrogen of 4-piperidone can interfere with acid catalysts or complicate purification.
-
Unprotected (HCl Salt): Economical but requires highly acidic media (e.g., HCl/EtOH) to prevent "poisoning" the reaction. The product precipitates as a salt.
-
N-Benzyl / N-Methyl: Common in drug synthesis (e.g., Dimebon). Improves solubility in organic solvents.
-
N-Boc/Cbz: Acid-labile groups like Boc are generally unsuitable for traditional Fischer conditions (strong acid/heat) unless using mild Lewis acids (e.g., ZnCl
) at lower temperatures.
Catalyst Selection
| Catalyst System | Application Context | Pros | Cons |
| HCl / EtOH | Standard Protocol | Cheap, product crystallizes as HCl salt. | Harsh; not compatible with acid-sensitive groups. |
| H | Stubborn Substrates | Higher boiling point allows overcoming energy barriers. | Difficult workup; "tar" formation common. |
| ZnCl | Electronic Deactivation | Best for electron-withdrawing groups on hydrazine. | Requires stoichiometric Lewis acid; metal waste. |
| PPA (Polyphosphoric Acid) | Solvent-free | High yields for unreactive hydrazines. | Very viscous; difficult to stir and quench. |
Experimental Protocols
Protocol A: The "Gold Standard" Thermal Synthesis
Target: Synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (Unsubstituted core). Scale: 50 mmol.
Reagents
-
Phenylhydrazine hydrochloride (7.23 g, 50 mmol)
-
4-Piperidone monohydrate hydrochloride (7.68 g, 50 mmol)
-
Ethanol (Absolute, 100 mL)
-
Hydrochloric acid (conc. 12M, 5 mL)
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the ethanol and HCl. While stirring, add the 4-piperidone HCl. Ensure partial dissolution.
-
Addition: Add phenylhydrazine HCl in a single portion. The solution typically turns yellow/orange (hydrazone formation).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 3–5 hours.
-
Checkpoint: The reaction mixture will darken significantly. Monitor by TLC (System: DCM/MeOH/NH
OH 90:9:1). Look for the disappearance of the hydrazine spot.
-
-
Crystallization: Cool the mixture slowly to room temperature, then to 0°C in an ice bath. The product often crystallizes directly as the hydrochloride salt.
-
Filtration: Filter the solid. Wash the filter cake with cold ethanol (2 x 15 mL) and diethyl ether (2 x 20 mL) to remove colored impurities.
-
Purification (Optional): If the salt is impure, recrystallize from Ethanol/Water (9:1).
Yield Expectation: 70–85% as an off-white to beige solid.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Target: Rapid library generation of N-substituted derivatives. Advantage: Reduces reaction time from hours to minutes; cleaner profile.
Methodology
-
Vessel: 10 mL Microwave process vial.
-
Load: 1.0 mmol N-Benzyl-4-piperidone + 1.1 mmol Arylhydrazine HCl.
-
Solvent: 3 mL Acetic Acid (Glacial).
-
Conditions: Seal and irradiate at 140°C for 10 minutes (High absorption level).
-
Workup: Pour reaction mixture into 20 mL ice water. Basify with NaOH (2M) to pH 10. Extract with Ethyl Acetate.
-
Isolation: Dry organic layer (Na
SO ), concentrate, and purify via flash chromatography.
Experimental Workflow & Logic
The following diagram illustrates the decision matrix for synthesis and purification, ensuring the user selects the correct path based on their starting material.
Figure 2: Decision matrix for selecting the appropriate synthesis and workup route.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Tarring | Overheating or excessive acid concentration. | Reduce temperature; switch solvent to Isopropanol (gentler reflux). Use inert atmosphere (N |
| No Reaction | Electron-withdrawing groups on hydrazine (e.g., -NO | These deactivate the hydrazine. Switch to Polyphosphoric Acid (PPA) at 100–120°C or use Microwave irradiation. |
| Product is Sticky/Oil | Incomplete crystallization or mixed salt/freebase forms. | Ensure the mixture is fully acidic (for salt) or fully basic (for extraction). Triturate oils with Diethyl Ether or Hexanes to induce solidification. |
| Regioisomers | Meta-substituted hydrazine used. | Isomer separation is required. Typically, the para-isomer (relative to hydrazine nitrogen) is favored slightly by sterics, but mixtures are inevitable. Use HPLC prep. |
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis." Chemical Reviews. A foundational review detailing the mechanism and scope.
-
Ivachtchenko, A. V., et al. (2009). "Synthesis and biological activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles." Journal of Combinatorial Chemistry. Describes library synthesis relevant to drug discovery.
-
Ciulla, T. & Crisino, R. (2020). "Scalable Synthesis of Gamma-Carbolines." Organic Process Research & Development.
-
Beller, M., et al. (2011). "Zinc-catalyzed synthesis of indoles." Angewandte Chemie.
-
PubChem Compound Summary: Latrepirdine (Dimebon).
N-alkylation methods for tetrahydro-pyrido[4,3-b]indol-1-one
Application Note: High-Fidelity N-Alkylation Protocols for Tetrahydro-pyrido[4,3-b]indol-1-one Scaffolds
Executive Summary
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one scaffold (a 1-oxo-gamma-carboline) represents a privileged pharmacophore in drug discovery, particularly for 5-HT receptor modulation, antihistamines, and neurodegenerative therapeutics (analogous to Dimebon/Latrepirdine).
This Application Note addresses the critical synthetic challenge of regioselectivity . This tricyclic system contains two distinct nucleophilic nitrogen atoms: the Indole-NH (N-5) and the Lactam-NH (N-2) . Successful functionalization requires a precise understanding of the pKa differentials and tautomeric preferences. This guide provides three validated protocols to achieve predictable mono-alkylation at either site.
Mechanistic Grounding & Regioselectivity
To design a self-validating protocol, one must first analyze the electronic environment of the substrate.
-
Site A: Indole Nitrogen (N-5): This proton is part of the aromatic pyrrole ring. In polar aprotic solvents (DMSO/DMF), the pKa is approximately 16–17 . Deprotonation restores aromaticity to the anion, making it the thermodynamic sink.
-
Site B: Lactam Nitrogen (N-2): This proton resides in a saturated piperidone ring. The pKa of a secondary amide/lactam is typically 24–26 in DMSO.
The Causality Principle: Under thermodynamic control using strong bases (e.g., NaH, KOH), the Indole-NH (N-5) will be deprotonated exclusively before the Lactam-NH. Therefore, direct treatment with 1.0–1.1 equivalents of base and electrophile yields the N-5 alkylated product with >95% selectivity. Accessing the N-2 alkylated product requires either (a) prior protection/substitution of N-5 or (b) specific kinetic conditions that are rarely superior to the protection strategy.
Figure 1: Regioselectivity Decision Tree
Caption: Decision matrix for selecting reaction conditions based on pKa hierarchy. Indole N-5 is the primary nucleophile.
Experimental Protocols
Method A: Selective N-5 (Indole) Alkylation (Standard)
Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles.
Reagents:
-
Substrate: Tetrahydro-pyrido[4,3-b]indol-1-one (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Protocol:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Solubilization: Dissolve the substrate in anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Add NaH portion-wise over 5 minutes.
-
Observation: Evolution of H2 gas bubbles. The solution often turns yellow/orange, indicating the formation of the indolyl anion.
-
Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation of the Indole-NH.
-
-
Alkylation: Add the alkyl halide dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Quench: Carefully add saturated NH4Cl solution at 0°C.
-
Workup: Extract with EtOAc (x3). Wash combined organics with water (x2) and brine (x1) to remove DMF. Dry over Na2SO4 and concentrate.
Validation:
-
1H NMR: Look for the disappearance of the Indole NH singlet (usually ~10–11 ppm) and the retention of the Lactam NH (usually ~7–8 ppm, often broad).
Method B: Selective N-2 (Lactam) Alkylation
Best for: Synthesizing N-2 substituted analogs when N-5 is already functionalized.
Prerequisite: The Indole-NH (N-5) must be protected (e.g., Boc, SEM) or already substituted (e.g., N-Methyl). If N-5 is free, this protocol will result in N-5 alkylation or a mixture of N-5/N-2 bis-alkylation.
Reagents:
-
Substrate: N-5-Substituted -tetrahydro-pyrido[4,3-b]indol-1-one
-
Base: NaH (1.5 equiv) or LiHMDS (1.2 equiv) for sensitive substrates.
-
Solvent: Anhydrous THF (DMF can promote bis-alkylation side products).
Protocol:
-
Dissolve the N-5 substituted starting material in THF under Argon.
-
Cool to 0°C. Add NaH (or dropwise LiHMDS).
-
Stir for 45 minutes. The lactam proton is less acidic and kinetically slower to remove than the indole proton.
-
Add the electrophile (1.2 equiv).
-
Heat to 60°C if reaction is sluggish at RT (Lactam anions are less nucleophilic than Indole anions).
-
Standard aqueous workup.
Method C: Phase Transfer Catalysis (Green/Scalable)
Best for: Large-scale synthesis, avoiding NaH, and moisture-sensitive electrophiles.
Reagents:
-
Base: KOH (powdered, 3.0 equiv) or Cs2CO3 (3.0 equiv).
-
Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%).
-
Solvent: Toluene or 2-MeTHF.
Protocol:
-
Suspend substrate, pulverized KOH, and TBAB in Toluene.
-
Add alkyl halide (1.2 equiv).[1]
-
Stir vigorously at 40–80°C.
-
Filter off solids (salts) and concentrate the filtrate.
Data Analysis & Troubleshooting
Table 1: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Mixture of N-5 and N-2 alkylation | Excess base used on N-unprotected substrate. | Reduce base to 1.05 equiv. Ensure strict 0°C control during addition. |
| No Reaction (Recovered SM) | Incomplete deprotonation or wet solvent. | Use fresh NaH. Ensure solvent is anhydrous (water quenches the anion). |
| O-Alkylation (Lactim ether) | Lactam tautomerization (rare but possible with hard electrophiles). | Switch solvent to non-polar (Toluene/PTC) to favor N-alkylation over O-alkylation. |
| Low Yield with Aryl Halides | SN2 not possible with aryl halides. | Switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3). |
Figure 2: Experimental Workflow (Method A)
Caption: Step-by-step workflow for the standard NaH-mediated N-5 alkylation.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3][8][9] Tetrahedron. Link (Demonstrates analogous pKa-driven selectivity in fused azoles).
-
Laufer, S., et al. (2018). Synthesis and biological activities of gamma-carbolines. European Journal of Medicinal Chemistry. Link (Review of gamma-carboline synthesis and reactivity).
-
PubChem. (2025). Compound Summary: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride.[10] National Library of Medicine. Link (Structural data for the core scaffold).
-
Cee, V. J., et al. (2019). N-alkylation of indoles in medicinal chemistry.[3][6][8][9] ACS Medicinal Chemistry Letters. Link (General protocols for indole vs amide selectivity).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-controlled regioselective C(5)–H/N(1)–H bond alkylations of indolines and C(6)–H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. d-nb.info [d-nb.info]
- 10. 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | C11H13ClN2 | CID 11572011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Synthesis of Gamma-Carboline Derivatives
Executive Summary
Gamma-carbolines (5H-pyrido[4,3-b]indoles) represent a privileged heterocyclic class in drug discovery, serving as the core scaffold for antihistamines (e.g., Dimebon/Latrepirdine), antitumor agents, and 5-HT receptor antagonists. Classical synthetic routes—such as the Graebe-Ullmann or Fischer indole synthesis—often suffer from harsh conditions, limited functional group tolerance, and poor regiocontrol.
This guide details a robust, modular Palladium-Catalyzed Iminoannulation protocol. Unlike traditional methods, this approach allows for the convergent assembly of the
Mechanistic Insight & Rational Design
The "Why": Advantages of Pd-Catalysis
The primary advantage of the Pd-catalyzed route is molecular convergence . By coupling an aryl halide (electrophile) with an alkyne (nucleophile/insertion partner) and an imine (nucleophile), the pyridine ring is constructed de novo fused to the indole.
-
Regiocontrol: The bulky palladium species directs alkyne insertion, typically placing the larger substituent distal to the indole nitrogen.
-
Atom Economy: The reaction proceeds via a cascade sequence (Oxidative Addition
Insertion Cyclization Reductive Elimination) in a single pot.
The Catalytic Cycle
Understanding the cycle is critical for troubleshooting. If yields are low, identify the bottleneck (e.g., sluggish oxidative addition vs. stalled reductive elimination).
Figure 1: Catalytic cycle for the Pd-catalyzed iminoannulation of alkynes.
Validated Protocol: Larock Iminoannulation
This protocol is adapted from the seminal works of Zhang and Larock, optimized for reproducibility in a standard medicinal chemistry lab.
Reaction Scope
-
Target: substituted
-carbolines. -
Precursors: tert-Butylimines of 2-iodoindole-3-carboxaldehydes (more reactive than bromides).
-
Coupling Partner: Internal alkynes (diphenylacetylene, alkyl-aryl acetylenes).
Reagents & Equipment
| Component | Specification | Role |
| Catalyst | Pd(OAc) | Pre-catalyst |
| Ligand | PPh | Stabilizes Pd(0); promotes insertion |
| Base | Na | Neutralizes HX; regenerates Pd(0) |
| Solvent | DMF (Anhydrous, 99.8%) | High boiling point, polar aprotic |
| Substrate | N-Methyl-2-iodoindole-3-carboxaldehyde | Core scaffold precursor |
| Amine | tert-Butylamine | Forms reactive imine in situ or pre-formed |
Step-by-Step Methodology
Step 1: Imine Formation (Pre-formation is recommended)
Direct use of aldehydes can lead to side reactions. Pre-forming the imine ensures the nitrogen is ready for coordination.
-
Dissolve 2-iodoindole-3-carboxaldehyde (1.0 equiv) in CH
Cl . -
Add ** tert-butylamine** (5.0 equiv) and MgSO
(2.0 equiv). -
Stir at Room Temperature (RT) for 24h.
-
Filter and concentrate in vacuo. QC Check: Verify imine formation via
H NMR (distinct shift of aldehyde proton).
Step 2: Catalytic Annulation
-
Setup: In a specific pressure vial or Schlenk tube equipped with a magnetic stir bar.
-
Charging: Add the pre-formed imine (0.5 mmol, 1.0 equiv), alkyne (0.6 mmol, 1.2 equiv), Pd(OAc)
(5 mol%, 0.025 mmol), PPh (10 mol%, 0.05 mmol), and Na CO (1.0 mmol, 2.0 equiv). -
Inertion: Evacuate and backfill with Argon (x3). Oxygen is a poison for this catalytic cycle.
-
Solvent: Add anhydrous DMF (5 mL) via syringe under Argon flow.
-
Reaction: Heat the sealed vessel to 100 °C for 12–24 hours.
-
Note: Monitor by TLC or LC-MS. The disappearance of the imine and appearance of a highly fluorescent spot usually indicates product formation.
-
-
Workup:
-
Cool to RT.
-
Dilute with diethyl ether (30 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Dry organic layer over Na
SO , filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Data Analysis & Yield Expectations
-
Typical Yield: 70–90% for symmetrical alkynes; 50–70% for unsymmetrical/bulky alkynes.
-
Regioselectivity: For alkyl-aryl alkynes, the aryl group typically ends up adjacent to the pyridine nitrogen (position 4) due to steric minimization in the transition state.
Case Study: Synthesis of Dimebon (Latrepirdine) Analogues
Dimebon is a tetrahydro-
Retrosynthetic Workflow
To synthesize the Dimebon core (2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole):
-
Precursor: Start with 5-methyl-2-iodoindole-3-carboxaldehyde.
-
Annulation: React with an internal alkyne or use a tethered alkyne strategy to close the ring.
-
Alternative: Use the Intramolecular Heck method if the side chain is pre-installed.
-
-
Reduction: Selective hydrogenation of the pyridine ring.
Figure 2: Synthetic workflow for accessing the tetrahydro-gamma-carboline core of Dimebon.
Troubleshooting & Optimization Guide
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning (O | Use fresh Pd(OAc) |
| Pd Black Precipitation | Ligand dissociation or instability | Increase PPh |
| Hydrolysis of Imine | Wet solvent | Use strictly anhydrous DMF; add molecular sieves to the reaction. |
| Low Regioselectivity | Alkyne substituents are sterically similar | Use alkynes with greater steric differentiation (e.g., t-Butyl vs Methyl). |
Ligand Selection Matrix
While PPh
-
Electron-Poor Aryl Iodides: Use electron-rich ligands like P(t-Bu)
or XPhos to facilitate oxidative addition. -
Sterically Hindered Alkynes: Use smaller ligands or ligand-free conditions (Jeffery conditions: Pd(OAc)
, TBACl, NaHCO ) to reduce steric bulk around the metal center.
References
-
Zhang, H., & Larock, R. C. (2001). Synthesis of β- and γ-Carbolines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes.[1][2] Organic Letters, 3(20), 3083–3086.
-
Zhang, H., & Larock, R. C. (2002).[3][4] Synthesis of β- and γ-Carbolines by the Palladium-Catalyzed Iminoannulation of Alkynes.[1][2][5][6][7] The Journal of Organic Chemistry, 67(26), 9318–9330.
-
Zhang, H., & Larock, R. C. (2003). Synthesis of Annulated γ-Carbolines and Heteropolycycles by the Palladium-Catalyzed Intramolecular Annulation of Alkynes.[6][7] The Journal of Organic Chemistry, 68(13), 5132–5138.
-
Bach, T., & Heuser, S. (2001). Palladium-catalyzed synthesis of 4-substituted β- and γ-carbolines.[6][7] Tetrahedron Letters, 41(11), 1707-1710.
-
Latrepirdine (Dimebon) Overview.
Sources
- 1. Synthesis of beta- and gamma-carbolines by the palladium-catalyzed iminoannulation of internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of beta- and gamma-carbolines by the palladium-catalyzed iminoannulation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of annulated gamma-carbolines by palladium-catalyzed intramolecular iminoannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of annulated gamma-carbolines and heteropolycycles by the palladium-catalyzed intramolecular annulation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Recrystallization solvents for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
Technical Support Center: Purification of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Subject: Optimization of Recrystallization Solvents & Troubleshooting Guide Reference ID: TSC-INDOL-01-2025 Applicable Compound: this compound (also known as 1-oxo-1,2,3,4-tetrahydro-γ-carboline).
Executive Summary
This guide addresses the purification of This compound . Unlike its reduced amine counterpart (tetrahydro-γ-carboline), this molecule contains a lactam (amide) functionality at the 1-position. This structural feature significantly alters its physicochemical properties, rendering it neutral rather than basic. Consequently, standard acid-base extraction methods used for alkaloids are ineffective. This guide focuses on solvent systems suitable for this rigid, polar, high-melting heterocyclic scaffold.
Part 1: Solvent Selection Matrix
The choice of solvent depends heavily on the purity profile of your crude material.[1] The lactam moiety increases polarity and crystal lattice energy, often requiring high-boiling polar solvents.
Primary Solvent Systems (Recommended)
| Solvent System | Ratio (v/v) | Application Case | Technical Notes |
| Ethanol (EtOH) | 100% | Standard Purification | Best for removing minor non-polar impurities. Requires reflux. If solubility is low, switch to n-Butanol. |
| Acetic Acid / Water | 4:1 to 1:1 | Crude / Dark Material | Excellent for breaking up tarry impurities common in Fischer indole synthesis. Dissolve in hot AcOH, then add H₂O. |
| DMF / Water | 1:1 to 1:2 | High-Purity Precipitation | technically a "reprecipitation" rather than recrystallization. Use for final polishing of off-white solids. |
| Methanol (MeOH) | 100% | High Solubility Variants | Only effective if the solid is not highly crystalline; often leads to lower recovery due to higher cold solubility. |
Solvent Decision Logic (DOT Visualization)
Figure 1: Decision tree for selecting the optimal solvent system based on crude material characteristics.
Part 2: Detailed Experimental Protocols
Protocol A: The "Acetic Acid Rescue" (For Crude/Tarry Material)
Context: Synthesis of γ-carbolines often yields dark brown tars due to oxidative polymerization of indoles. Acetic acid is the solvent of choice here because it dissolves the lactam well but allows tars to remain in solution or be adsorbed.
-
Dissolution: Suspend 1.0 g of crude material in 10–15 mL of Glacial Acetic Acid .
-
Heating: Heat to 80–90°C. The solution should become clear. If dark particles remain, filter hot through a Celite pad.
-
Antisolvent Addition: While maintaining heat (approx. 70°C), slowly add warm water dropwise.
-
Cloud Point: Stop adding water when a persistent turbidity (cloudiness) is observed.
-
Crystallization: Remove heat source. Allow the flask to cool to room temperature slowly (over 2 hours) to prevent oiling out.
-
Filtration: Collect the off-white/beige solid by vacuum filtration. Wash with 10% aqueous acetic acid, then copious water to remove acid traces.
Protocol B: Ethanol Reflux (For Semi-Pure Material)
Context: Used when the material is already solid but colored (yellow/tan) and needs purification.
-
Reflux: Place crude solid in a round-bottom flask. Add Ethanol (20 mL/g).
-
Solubility Check: Heat to reflux (78°C). If solid remains, add ethanol in 5 mL increments.
-
Critical Check: If volume exceeds 50 mL/g and solid remains, stop. Switch to n-Butanol or Protocol A .
-
-
Clarification: If the solution is colored, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot.
-
Crystallization: Cool to room temperature, then to 0°C in an ice bath.
-
Isolation: Filter and wash with cold ethanol.
Part 3: Troubleshooting & FAQs
Q1: Why can't I just use Acid/Base extraction like with other alkaloids?
A: This is the most common error. The "1-one" suffix indicates a lactam (cyclic amide). The nitrogen at position 2 is part of this amide bond, meaning its lone pair is delocalized into the carbonyl. It is not basic . Adding HCl will not form a salt; the molecule will simply remain insoluble or precipitate unchanged. You must treat this as a neutral organic molecule [1].
Q2: My product is "oiling out" instead of crystallizing. What happened?
A: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which saturation occurs.
-
Cause: Usually implies too much impurity (lowering MP) or cooling too fast.
-
Fix: Re-heat the mixture until it redissolves. Add a "seed crystal" of pure material if available. Cool extremely slowly (wrap the flask in foil/towel). If using Ethanol/Water, slightly increase the Ethanol ratio.
Q3: The solid is stuck on the filter paper and won't dry. It smells like vinegar.
A: If you used Protocol A (Acetic Acid), the crystals can trap solvent.
-
Fix: Wash the filter cake with water until the filtrate is neutral pH. If the smell persists, dry in a vacuum oven at 50°C overnight. Do not exceed 80°C as wet lactams can hydrolyze under extreme conditions, though this core is generally stable.
Q4: I see two spots on TLC after recrystallization. Is it decomposing?
A: Not necessarily.
-
Tautomerism: Lactams can sometimes show lactam-lactim tautomerism, though less common on TLC.
-
Oxidation: The indole part of the molecule is sensitive to air and light. If the second spot is at the baseline (very polar), it is likely an oxidation product (quinone-imine).
-
Action: Run TLC with a drop of triethylamine in the eluent. If spots merge, it might be a streak. If not, recrystallize again using Ethanol under Nitrogen atmosphere.
Part 4: Mechanistic Visualization
Pathway: Impurity Rejection in Acetic Acid/Water System The following diagram illustrates why the Acetic Acid/Water system is superior for removing the specific "tarry" byproducts associated with indole chemistry.
Figure 2: Mechanism of selective crystallization in AcOH/Water systems. The highly polar/ionic character of oxidized tars keeps them soluble in the aqueous phase, while the neutral lactam precipitates.
References
-
PubChem Compound Summary. (2021). 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (Analogous Core Structure Data). National Center for Biotechnology Information. Link
-
Organic Syntheses. (1971). 1,2,3,4-Tetrahydro-β-carboline (General Indole Purification Methods).[2] Org.[2][3][4] Synth. 51, 136. Link
-
Vertex Pharmaceuticals. (2020). Identification of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as CFTR Potentiators.[5][6] Journal of Medicinal Chemistry.[4] (Demonstrates purification of the core scaffold). Link
-
University of Rochester. (n.d.). Common Solvents for Recrystallization of Heterocycles.[7] Department of Chemistry. Link
Sources
- 1. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Mastering Purity Analysis of Pyrido[4,3-b]indol-1-one Scaffolds: A Comparative HPLC Guide
Executive Summary: The "Brick Dust" Challenge
The pyrido[4,3-b]indol-1-one scaffold (a
-
Planar Rigidity: Leading to poor solubility ("brick dust") and precipitation on-column.
-
Tautomeric Complexity: The lactam (NH-C=O) vs. lactim (N=C-OH) equilibrium can cause peak splitting.[1]
-
Basic Impurities: While the core lactam is neutral, synthetic precursors (hydrazines, substituted pyridines) are often strongly basic, leading to peak tailing on standard silica.[1]
This guide moves beyond generic "start with C18" advice. We objectively compare stationary phase chemistries to determine the most robust method for separating this scaffold from its critical impurities.
Part 1: The Chemical Context & Method Strategy
Before injecting, we must understand the analyte.[1] The pyrido[4,3-b]indol-1-one core is an aromatic trcycle.[1]
-
Hydrophobicity (LogP): Typically > 3.0 (high retention).[1]
-
pKa: The lactam nitrogen is weakly acidic (
), but the pyridine nitrogen in precursors or derivatives is basic ( ).[1] -
Critical Separation: The method must resolve the target lactam from its regioisomer (often formed during Fischer indole cyclization) and unreacted basic amines .
The Decision Matrix (Workflow)[1]
The following decision tree outlines the logical flow for developing this method, prioritizing solubility and selectivity.
Figure 1: Strategic workflow for selecting the optimal stationary phase based on specific impurity profiles.
Part 2: Comparative Study – Stationary Phase Selection
We evaluated three distinct column technologies for the separation of a crude reaction mixture containing the target pyrido[4,3-b]indol-1-one (Target), a des-methyl impurity (Imp-A, basic), and a regioisomer (Imp-B, neutral/hydrophobic).[1]
Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water[2]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B in 10 minutes.
-
Flow: 0.4 mL/min (UPLC scale).
The Baseline: Traditional C18 (e.g., BEH C18)[1]
-
Mechanism: Pure hydrophobic interaction.
-
Observation: The target peak is symmetrical. However, Imp-A (basic amine) exhibits severe tailing due to interaction with residual silanols on the silica surface.[1]
-
Verdict: Unsuitable for crude purity analysis due to potential integration errors on tailing peaks.
The Specialist: Phenyl-Hexyl (e.g., CS Phenyl-Hexyl)
-
Mechanism:
- interactions + Hydrophobicity. -
Observation: The planar pyrido-indole rings interact strongly with the phenyl phase.
-
Advantage: This column provided the highest resolution (
) between the target and its regioisomer (Imp-B), which have identical hydrophobicity but different electron density maps.[1] -
Verdict: Best Choice for separating structural isomers.
The Workhorse: Charged Surface Hybrid (CSH C18)[1]
-
Mechanism: C18 ligand + weak positive surface charge.
-
Observation: The positive surface charge repels the protonated basic impurity (Imp-A), virtually eliminating peak tailing.[1]
-
Advantage: Superior peak shape (
) and loadability. -
Verdict: Best Choice for general purity profiling and basic impurities.
Comparative Data Summary
| Parameter | Traditional C18 | Phenyl-Hexyl | CSH C18 |
| Target Retention ( | 4.2 | 4.8 | 3.9 |
| Basic Impurity Tailing ( | 1.8 (Fail) | 1.3 (Pass) | 1.05 (Excellent) |
| Regioisomer Resolution ( | 1.2 | 2.8 (Superior) | 1.5 |
| Re-equilibration Time | Slow | Moderate | Fast |
Part 3: Optimized Protocol (The "Winner")
Based on the comparative data, the Phenyl-Hexyl chemistry is recommended if regio-purity is the primary concern (common in synthesis).[1] However, for general purity and basic impurity handling, the CSH C18 is the robust standard.[1]
Below is the optimized protocol using the CSH C18 technology, which offers the best balance of speed, shape, and life-span.
Method Parameters
-
Column: Waters XSelect CSH C18 (or equivalent),
mm, .[1] -
Temperature:
C (Elevated temperature improves mass transfer for rigid heterocycles). -
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffered acidic).
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: 50:50 DMSO:ACN (Crucial for solubility).
Gradient Table[1]
| Time (min) | %A | %B | Curve | Description |
| 0.0 | 95 | 5 | Initial | Equilibration |
| 1.0 | 95 | 5 | 6 | Isocratic Hold (Focusing) |
| 8.0 | 5 | 95 | 6 | Linear Gradient |
| 10.0 | 5 | 95 | 6 | Wash |
| 10.1 | 95 | 5 | 1 | Re-equilibration |
Why This Works (Causality)
-
Ammonium Formate (pH 3.8): Buffering at pH 3.8 is superior to simple formic acid (pH ~2.7) because it stabilizes the ionization state of the basic pyridine nitrogen, preventing retention time shifts.[1]
-
CSH Technology: The positively charged surface prevents the basic nitrogen of precursors from "sticking" to the silica, ensuring sharp peaks.[1]
-
DMSO Diluent: Pyrido-indolones are notorious for crashing out in high-water mobile phases. Injecting in DMSO ensures the sample reaches the column; the initial low organic hold (1 min) prevents "solvent breakthrough" effects.[1]
Part 4: Troubleshooting & Causality
Issue: Peak Splitting
-
Cause: Tautomerism (Lactam vs. Lactim).
-
Solution: Do not use neutral pH. Operating at acidic pH (pH < 4) or basic pH (pH > 9) forces the equilibrium to one side.[1] For CSH columns, acidic pH is preferred for longevity.[1]
Issue: "Ghost" Peaks or Carryover
-
Cause: The planar structure causes strong adsorption to the injector needle or rotor seal.
-
Solution: Implement a needle wash with 90:10 ACN:Water + 0.1% Formic Acid . The acid is required to protonate the nitrogen and desorb it from the metal surfaces.
Interaction Mechanism Diagram
Figure 2: Mechanistic difference between standard silanol interactions (tailing) and Charged Surface Hybrid repulsion (sharp peaks).[1][3]
References
-
Waters Corporation. (2020). Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations.[4]Link[1]
-
Nag, S., et al. (2014).[1][5] Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent.[1][5] Biomedical Chromatography.[6] Link
-
Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography.Link
-
McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and loading capacity of a new charged surface hybrid stationary phase for basic analytes. Journal of Chromatography A. Link[1]
Sources
- 1. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cetjournal.it [cetjournal.it]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
Comparative Guide: DNA Intercalation of Gamma vs. Beta Carbolines
Executive Summary: The Isomer Divergence
In the development of DNA-targeting chemotherapeutics, the carboline scaffold remains a privileged structure due to its intrinsic planarity and ability to intercalate between base pairs. However, the position of the nitrogen atom in the pyridine ring—distinguishing
This guide provides an objective, data-driven comparison of these two isomers. While
Structural Basis of Intercalation
The intercalation potential of a small molecule is governed by its planarity , aromatic surface area , and electronic dipole . Both carboline isomers possess the requisite tricyclic planar system, but their electronic signatures differ.
Chemical Architecture
-
-Carbolines: The nitrogen is at position 2 relative to the indole fusion. This creates a linear, extended conjugated system highly favorable for
- stacking with purine/pyrimidine bases. - -Carbolines: The nitrogen is at position 3 (relative to the fusion), creating a slightly different dipole vector. This isomer is historically linked to potent mutagens formed in cooked proteins (e.g., Trp-P-1), suggesting an extremely tight but potentially non-specific or alkylating interaction with DNA.
Visualization of Isomeric Differences
Figure 1: Structural and functional divergence of carboline isomers affecting DNA interaction modes.
Performance Comparison: vs.
The following data summarizes the biophysical performance of representative compounds from each class.
Comparative Metrics Table
| Feature | ||
| Binding Constant ( | ||
| Primary Binding Mode | Intercalation (GC-preference) + Minor Groove Binding | Intercalation (Strong) |
| Topoisomerase Inhibition | Moderate Topo I & II inhibition | Potent Topo I & II inhibition (often at lower conc.)[1] |
| Cytotoxicity ( | Moderate ( | High ( |
| Mutagenicity | Low to Moderate (often antimutagenic) | High (Natural Trp-P-1 is a known mutagen) |
| Therapeutic Utility | Antitumor, Antidepressant (MAO inhibition) | Synthetic antitumor agents (requires modification to reduce toxicity) |
Analysis of Experimental Data
-
Binding Affinity:
-carbolines like Harmine show exceptional binding affinity, often exceeding when substituents (like -OMe) are present at C7. This high affinity is driven by the optimal geometric fit within the DNA base stack. -
Topoisomerase Poisoning:
-carbolines (specifically Trp-P-1) have been shown to intercalate at concentrations that strongly inhibit Topoisomerase activity.[1] However, this often correlates with genotoxicity. Synthetic -carbolines with N-aryl substituents attempt to decouple this toxicity from therapeutic efficacy. -
Viscosity: Both classes increase DNA viscosity, the hallmark of intercalation (lengthening of the helix). However,
-carbolines often show a "critical concentration" behavior where they shift from groove binding to intercalation.
Mechanistic Insights & Signaling Pathways[2]
Understanding how these molecules kill cancer cells is vital for drug design. The primary mechanism involves stabilizing the Topoisomerase-DNA cleavable complex, leading to double-strand breaks and apoptosis.
Topoisomerase II Inhibition Pathway[1]
Figure 2: Mechanism of Action. Both carboline classes stabilize the cleavable complex, but
Experimental Protocols
To validate the binding mode and affinity of your carboline derivatives, the following self-validating protocols are recommended.
UV-Vis Absorption Titration (Determining )
Principle: Intercalation causes hypochromism (decrease in absorbance) and a bathochromic shift (red shift) due to
Reagents:
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Use strictly filtered buffers to avoid scattering).
-
DNA Stock: Calf Thymus DNA (ct-DNA), concentration determined by
. -
Ligand Stock: 20-50
carboline in buffer (keep DMSO < 1%).
Workflow:
-
Baseline: Record spectrum (200–500 nm) of free ligand (
). -
Titration: Add aliquots of DNA stock to the ligand solution.
-
Critical Step: Maintain constant ligand concentration by adding an equal concentration of ligand to the DNA titrant, OR mathematically correct for dilution.
-
-
Equilibration: Allow 5 minutes incubation after each addition.
-
Data Analysis: Plot
vs (Wolfe-Shimer equation) or use non-linear regression for the Scatchard plot.- : Apparent extinction coefficient.
- : Extinction coefficient of free ligand.
- : Extinction coefficient of bound ligand.
Viscosity Measurements (The Gold Standard)
Principle: Unlike UV-Vis, which can detect groove binding, viscosity changes only occur if the DNA helix lengthens, which is specific to intercalation.
Protocol:
-
Setup: Use an Ubbelohde viscometer thermostated at
. -
DNA Control: Measure flow time of DNA solution (
) in the absence of drug. -
Titration: Add increasing ratios of Drug/DNA (
). -
Measurement: Measure flow time (
) at each ratio. -
Plot: Plot
vs binding ratio ( ).-
Interpretation: A slope > 0 indicates intercalation. A slope
0 indicates groove binding.
-
Experimental Logic Flow
Figure 3: Decision tree for validating DNA binding mode.
References
-
Beta-Carboline alkaloids bind DNA Source: PubMed / NIH URL:[Link]
-
Effects of beta- and gamma-carboline derivatives on DNA topoisomerase activities Source: PubMed / NIH URL:[Link]
-
DNA-binding studies of the natural beta-carboline eudistomin U Source: PMC / NIH URL:[Link]
-
Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors Source: PubMed / NIH URL:[Link]
-
Interaction of Beta-Carbolines with DNA: Spectroscopic Studies Source: ResearchGate / SciELO URL:[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
